molecular formula C20H32N2O6 B4049862 1-(1,3-benzodioxol-5-yloxy)-3-[4-(2-hydroxy-3-isopropoxypropyl)-1-piperazinyl]-2-propanol

1-(1,3-benzodioxol-5-yloxy)-3-[4-(2-hydroxy-3-isopropoxypropyl)-1-piperazinyl]-2-propanol

Cat. No.: B4049862
M. Wt: 396.5 g/mol
InChI Key: CTJJTIFLCVWQMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-benzodioxol-5-yloxy)-3-[4-(2-hydroxy-3-isopropoxypropyl)-1-piperazinyl]-2-propanol is a useful research compound. Its molecular formula is C20H32N2O6 and its molecular weight is 396.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 396.22603674 g/mol and the complexity rating of the compound is 446. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Potential Antidepressant Applications

Several studies have explored the synthesis of new derivatives with potential antidepressant properties. The synthesis of 5‐substitutedbenzo[b]thiophene derivatives aimed at finding efficient antidepressants with dual modes of action, including serotonin reuptake inhibition and 5-HT1A receptor affinity. These efforts highlight a continuous search for novel compounds with improved efficacy and specificity for depression treatment (Pérez-Silanes et al., 2001). Further research presented new classes of antidepressant drugs with dual activity at 5-HT1A serotonin receptors and serotonin transporter, demonstrating the therapeutic potential of these compounds (Orús et al., 2002).

Antifungal and Analgesic Properties

Research into novel antifungal compounds revealed the synthesis of a potential antifungal compound of the 1,2,4-triazole class, indicating its suitability for biological applications due to its pharmacologically relevant physicochemical properties (Volkova et al., 2020). Additionally, the synthesis of phthaloylimidoalkyl derivatives and their evaluation for anti-inflammatory and analgesic properties highlight the potential of these derivatives in treating pain and inflammation (Okunrobo & Usifoh, 2006).

Anticancer Activity

The synthesis of benzamide derivatives and their evaluation for anti-bone cancer activity underscore the importance of structural design in developing effective cancer therapies. These compounds were tested against human bone cancer cell lines, demonstrating the critical role of molecular structure in therapeutic efficacy (Lv et al., 2019).

Corrosion Inhibition

A study on Piperine derivatives as green corrosion inhibitors on the iron surface through DFT and Monte Carlo dynamics study suggests the potential industrial application of these compounds in protecting metals against corrosion, highlighting the versatility of the chemical applications of these derivatives (Belghiti et al., 2018).

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yloxy)-3-[4-(2-hydroxy-3-propan-2-yloxypropyl)piperazin-1-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O6/c1-15(2)25-12-16(23)10-21-5-7-22(8-6-21)11-17(24)13-26-18-3-4-19-20(9-18)28-14-27-19/h3-4,9,15-17,23-24H,5-8,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJJTIFLCVWQMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC(CN1CCN(CC1)CC(COC2=CC3=C(C=C2)OCO3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,3-benzodioxol-5-yloxy)-3-[4-(2-hydroxy-3-isopropoxypropyl)-1-piperazinyl]-2-propanol
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1-(1,3-benzodioxol-5-yloxy)-3-[4-(2-hydroxy-3-isopropoxypropyl)-1-piperazinyl]-2-propanol
Reactant of Route 3
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1-(1,3-benzodioxol-5-yloxy)-3-[4-(2-hydroxy-3-isopropoxypropyl)-1-piperazinyl]-2-propanol
Reactant of Route 4
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1-(1,3-benzodioxol-5-yloxy)-3-[4-(2-hydroxy-3-isopropoxypropyl)-1-piperazinyl]-2-propanol
Reactant of Route 5
Reactant of Route 5
1-(1,3-benzodioxol-5-yloxy)-3-[4-(2-hydroxy-3-isopropoxypropyl)-1-piperazinyl]-2-propanol
Reactant of Route 6
1-(1,3-benzodioxol-5-yloxy)-3-[4-(2-hydroxy-3-isopropoxypropyl)-1-piperazinyl]-2-propanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.